Dimethyl 5-[(methylcarbamothioyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves the reaction of dimethyl 5-aminoisophthalate with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-(2-AMINO-4-(METHOXYCARBONYL) PHENOXY)ISOPHTHALATE: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
DIMETHYL 5-{[(PENTANOYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE: Another similar compound with variations in the amino and carbothioyl groups, affecting its reactivity and uses.
Uniqueness
DIMETHYL 5-{[(METHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O4S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
dimethyl 5-(methylcarbamothioylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14N2O4S/c1-13-12(19)14-9-5-7(10(15)17-2)4-8(6-9)11(16)18-3/h4-6H,1-3H3,(H2,13,14,19) |
InChI Key |
SVFHAOZRYGMORU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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